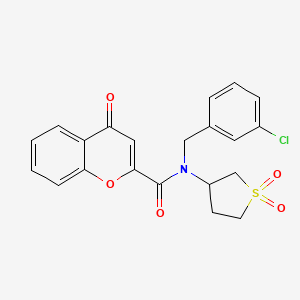

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide

Description

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide (molecular formula: C22H20ClNO5S, molecular weight: 445.9159 g/mol) is a chromene-derived carboxamide featuring a 4-oxo-4H-chromene core substituted at the 2-position with a carboxamide group. The carboxamide nitrogen atoms are further substituted with a 3-chlorobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety . The 4-oxo chromene scaffold is a well-established pharmacophore in medicinal chemistry, known for participating in diverse reactions and biological activities .

Properties

Molecular Formula |

C21H18ClNO5S |

|---|---|

Molecular Weight |

431.9 g/mol |

IUPAC Name |

N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C21H18ClNO5S/c22-15-5-3-4-14(10-15)12-23(16-8-9-29(26,27)13-16)21(25)20-11-18(24)17-6-1-2-7-19(17)28-20/h1-7,10-11,16H,8-9,12-13H2 |

InChI Key |

XUGJIEGDRNOYQT-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Cl)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Origin of Product |

United States |

Biological Activity

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis, biological effects, and potential therapeutic applications, supported by relevant data tables and research findings.

The compound has the following chemical characteristics:

- Molecular Formula: C22H22ClNO4S

- Molecular Weight: 422.93 g/mol

- CAS Number: 872867-54-4

These properties indicate a complex structure that contributes to its biological activity.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, often utilizing chromene and thiophene derivatives as starting materials. The synthetic pathways can lead to various analogs, which may exhibit different biological activities.

Anticancer Properties

Research indicates that compounds containing the chromene structure often exhibit anticancer properties. For instance, a study evaluated the cytotoxic effects of related chromene derivatives against several tumor cell lines, including MDA-MB231 and HCT 116. Among these, specific derivatives demonstrated significant inhibition rates:

| Compound | Cell Line | Inhibition Rate (%) at 25 μM |

|---|---|---|

| 5c | PC3 | 63 |

| 6b | HCT116 | 42 |

These results suggest that the chromene scaffold can be optimized for enhanced anticancer activity through structural modifications .

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes. A study on similar compounds indicated that they could inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes:

| Compound | Enzyme | IC50 Value (μM) |

|---|---|---|

| 3b | COX-2 | 10.4 |

| 3e | LOX-5 | 5.4 |

These findings highlight the anti-inflammatory potential of chromene derivatives .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial effects. Compounds in this class have been tested against various bacterial strains, showing promising results in inhibiting growth and viability.

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the compound's structure influence its biological activity. Research has shown that substituents on the chromene ring can significantly affect potency against cancer cells and enzyme inhibition:

- Substituent Effects: Electron-withdrawing groups generally enhance activity against certain targets.

- Positioning of Functional Groups: The location of substituents on the chromene ring can lead to varied biological responses.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

- In Vitro Studies: A series of in vitro assays demonstrated that specific derivatives could induce apoptosis in cancer cells through caspase activation.

- In Vivo Models: Animal studies have indicated that compounds with similar structures can reduce tumor size and improve survival rates compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromene-Based Carboxamide Analogs

BH52024: N-(4-Methylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

- Molecular Formula: C23H23NO5S

- Molecular Weight : 425.4974 g/mol

- Key Differences :

- Replaces the 3-chlorobenzyl group with a 4-methylbenzyl substituent.

- Adds a 7-methyl group on the chromene core.

- The 7-methyl substitution on the chromene may sterically hinder interactions with target proteins .

Compound 169: 4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide

- Key Features :

- Substitutes the carboxamide with a triazole ring and fluorophenethyl group.

- Chromene core modified to 2-oxo-2H-chromene.

- Implications :

Non-Chromene Carboxamide Derivatives

(2E)-N-(3-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide

- Key Features :

- Replaces the chromene-carboxamide core with a propenamide chain.

- Retains the 3-chlorobenzyl and sulfone-containing tetrahydrothiophene groups.

5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide

- Key Features: Thiazolidinone and indole core instead of chromene. Includes a trifluoromethylphenyl group.

- Implications: The thiazolidinone ring may confer metabolic stability, while the indole and trifluoromethyl groups enhance aromatic interactions and electron-withdrawing effects .

Substituent Effects on Physicochemical Properties

The table below summarizes critical structural and physicochemical differences:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.